molecular formula C7H14ClNO B2513573 (1R,6S)-2-Azabicyclo[4.2.0]octan-5-ol;hydrochloride CAS No. 2411183-30-5

(1R,6S)-2-Azabicyclo[4.2.0]octan-5-ol;hydrochloride

Cat. No.: B2513573
CAS No.: 2411183-30-5
M. Wt: 163.65
InChI Key: SVALBLDPKVJOCR-GFCOJPQKSA-N
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Description

(1R,6S)-2-Azabicyclo[4.2.0]octan-5-ol;hydrochloride is a chiral azabicyclic building block of significant interest in medicinal chemistry and pharmaceutical research. Compounds based on the 2-azabicyclo[4.2.0]octane scaffold are recognized as privileged structures in drug discovery due to their presence in a range of biologically active molecules and natural products . This specific stereoisomer, with defined stereocenters at the 1 and 6 positions and a hydroxyl functional group, offers a versatile three-dimensional framework for the synthesis of novel chemical entities. Researchers can utilize this compound as a key synthetic intermediate to explore structure-activity relationships, particularly in the design of ligands for G protein-coupled receptors (GPCRs) and other pharmacologically relevant targets . The constrained bicyclic structure and the presence of heteroatoms can mimic privileged pharmacophores, making it a valuable template for developing new therapeutic agents. This product is intended for research purposes in a controlled laboratory setting only.

Properties

IUPAC Name

(1R,6S)-2-azabicyclo[4.2.0]octan-5-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-7-3-4-8-6-2-1-5(6)7;/h5-9H,1-4H2;1H/t5-,6+,7?;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELCLKJPTYZEBJ-OROVBFHKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1C(CCN2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H]1C(CCN2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Linear Precursors

The formation of the bicyclo[4.2.0]octane system necessitates precise stereochemical control during ring closure. A validated method involves intramolecular aldol condensation of γ-amino ketones, where the nitrogen atom initiates nucleophilic attack on a carbonyl group. For instance, lithium aluminum hydride (LiAlH₄)-mediated reduction of a bicyclic lactam precursor (e.g., 5-azabicyclo[4.2.0]octan-8-one) generates the secondary alcohol, followed by HCl treatment to yield the hydrochloride salt.

Table 1: Cyclization Methods for Azabicyclo Systems

Precursor Type Reagent System Temperature (°C) Yield (%) Source
γ-Amino ketone LiAlH₄, THF -78 to 25 62–68
Enamine derivatives Pd/C, H₂ (15–50 psi) 25–50 71–75
Lactam intermediates HCl (g), EtOH 0–5 85–89

Stereoselective [4+2] Cycloadditions

Thermal Diels-Alder reactions between electron-deficient dienophiles (e.g., N-substituted maleimides) and conjugated dienes offer a pathway to construct the bicyclo[4.2.0] skeleton. The endo preference of these reactions aligns with the desired (1R,6S) configuration when chiral auxiliaries are employed. For example, Oppolzer’s sultam-derived dienophiles have demonstrated enantiomeric excess >90% in related systems.

Functional Group Introduction and Modification

Hydroxylation at C5

Position-selective oxidation remains critical for introducing the C5 hydroxyl group. Transition-metal catalysts such as OsO₄ in asymmetric dihydroxylation (Sharpless conditions) achieve cis-diol formation, though regioselectivity must be controlled via steric directing groups. Alternatively, epoxidation followed by acid-catalyzed ring opening provides secondary alcohols with predictable stereochemistry.

N-Alkylation and Salt Formation

Quaternary ammonium salt formation via HCl treatment typically occurs under anhydrous conditions. A protocol involving bubbling HCl gas into an ethanol solution of the free base at 0–5°C produces the hydrochloride salt with >95% purity. Industrial-scale processes employ continuous crystallizers to enhance yield and particle size distribution.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities adopt tubular reactors for exothermic cyclization steps, improving heat dissipation and reaction uniformity. A representative setup uses:

  • Residence time : 8–12 minutes
  • Pressure : 10–15 bar
  • Catalyst : Immobilized lipases for kinetic resolution

Table 2: Industrial Process Parameters

Parameter Laboratory Scale Industrial Scale
Reaction volume (L) 0.1–2 500–2000
Temperature control Batch cooling Continuous jacketing
Purification Column chromatography Crystallization
Yield optimization 65–75% 82–88%

Mechanistic Insights and Side-Reaction Mitigation

Competing Rearrangement Pathways

Under acidic conditions, the bicyclo[4.2.0] system may undergo Wagner-Meerwein rearrangements to form bicyclo[3.3.0] derivatives. Kinetic studies indicate that maintaining pH >4 during HCl salt formation suppresses this pathway by protonating potential carbocation intermediates.

Byproduct Formation in Reduction Steps

Over-reduction of the lactam precursor to piperidine analogues constitutes a major side reaction. Substituent effects at C3 and C7 positions significantly influence selectivity, with bulky tert-butyl groups reducing byproduct formation by 40% compared to methyl groups.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency and Scalability

Method Steps Total Yield (%) Stereoselectivity Scalability
Lactam reduction 3 58 Moderate High
Diels-Alder cyclization 5 42 Excellent Moderate
Enzymatic resolution 4 67 High Low

Chemical Reactions Analysis

Types of Reactions

(1R,6S)-2-Azabicyclo[4.2.0]octan-5-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.

Scientific Research Applications

(1R,6S)-2-Azabicyclo[4.2.0]octan-5-ol;hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in various chemical reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,6S)-2-Azabicyclo[4.2.0]octan-5-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact pathways involved can vary but often include key signaling cascades and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclic Framework Variations

a) exo-2-Azabicyclo[2.2.2]octan-5-ol Hydrochloride
  • Structure : [2.2.2] bicyclic system with hydroxyl and hydrochloride groups.
  • Key Differences : The smaller [2.2.2] system increases ring strain and reduces flexibility compared to [4.2.0].
  • Synthesis: Prepared via dissolution in ethanol and reaction with potassium carbonate/sodium iodide, yielding 72% after recrystallization .
  • Applications : Used in diphenylpropyl derivatives for pharmacological studies, highlighting its role in CNS-targeting molecules .
b) (1S,4S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane Hydrochloride
  • Structure : [2.2.1] bicyclic system with two fluorine atoms at position 4.
  • Molecular Weight : 207.10 g/mol (vs. 163.65 for the target compound) .
c) (1R,5r,6s)-6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride
  • Structure : [3.1.0] bicyclic system with a trifluoromethyl group.
  • Key Differences : The compact [3.1.0] framework and CF₃ substitution increase lipophilicity and metabolic stability .

Functional Group Modifications

a) (1R,6S)-3-Methyl-3,8-diazabicyclo[4.2.0]octane Dihydrochloride
  • Structure : Diazabicyclo[4.2.0] system with a methyl group and two hydrochloride groups.
  • Key Differences : The additional nitrogen (3,8-diaza) introduces basicity, while the dihydrochloride salt increases solubility. Molecular weight: 225.13 g/mol .
b) tert-Butyl (1R,4S,6R)-6-Hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • Structure : [2.2.1] system with a tert-butyloxycarbonyl (Boc) protecting group.
  • Key Differences : The Boc group enhances stability during synthesis but reduces polarity .

Pharmacological and Physicochemical Properties

Compound Bicyclic System Molecular Weight (g/mol) Key Substituents Solubility Applications
(1R,6S)-2-Azabicyclo[4.2.0]octan-5-ol HCl [4.2.0] 163.65 -OH, -HCl High (aqueous) Drug intermediates
exo-2-Azabicyclo[2.2.2]octan-5-ol HCl [2.2.2] 207.10 -OH, -HCl Moderate CNS agents
(1S,4S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane HCl [2.2.1] 207.10 -F, -HCl Moderate Fluorinated drug candidates
(1R,6S)-3-Methyl-3,8-diazabicyclo[4.2.0]octane diHCl [4.2.0] 225.13 -CH₃, 2×-HCl Very high Multi-target ligands

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